molecular formula C20H15ClN4O2S B2585176 3-(4-Chlorophenyl)-5-(((6-(3-methoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111419-90-9

3-(4-Chlorophenyl)-5-(((6-(3-methoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2585176
CAS RN: 1111419-90-9
M. Wt: 410.88
InChI Key: GWFKQJXEWPTVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-(((6-(3-methoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H15ClN4O2S and its molecular weight is 410.88. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-5-(((6-(3-methoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-5-(((6-(3-methoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One research avenue involves the synthesis of compounds with antimicrobial properties. For instance, a study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents explored the creation of compounds with potential antimicrobial applications. These compounds exhibited moderate activity against pathogenic bacterial and fungal strains, showcasing their potential in antimicrobial research (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer and Antimicrobial Agents

Another study focused on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, aiming to identify anticancer and antimicrobial agents. This research highlighted the potential use of such compounds in overcoming microbe resistance to pharmaceutical drugs and in treating cancer, with some compounds showing high potency against a panel of 60 cancer cell lines (Katariya, Vennapu, & Shah, 2021).

Biological Activity and Thermal Studies

Studies have also been conducted on the synthesis of novel heterocyclic compounds derived from specific acetohydrazides, investigating their biological activities, including lipase and α-glucosidase inhibition. This research is essential for developing new therapeutic agents for diseases related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015). Additionally, thermal studies of some biologically active oxadiazoles have provided insights into their stability and potential pharmaceutical applications, focusing on their antibacterial activity and thermal properties (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).

Antioxidant and Anti-Inflammatory Activities

The quest for novel anti-inflammatory agents with reduced gastrointestinal damage risk led to the discovery of new 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone. These compounds were evaluated for their anti-inflammatory effect, liver and kidney function impact, and gastric mucosa changes in experimental rat inflammation models, demonstrating promising anti-inflammatory properties without acute gastrotoxicity (Szandruk-Bender et al., 2021).

properties

IUPAC Name

3-(4-chlorophenyl)-5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-26-16-4-2-3-14(11-16)17-9-10-19(24-23-17)28-12-18-22-20(25-27-18)13-5-7-15(21)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFKQJXEWPTVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(((6-(3-methoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

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